molecular formula C6H10 B165502 2,3-Dimethyl-1,3-butadiene CAS No. 513-81-5

2,3-Dimethyl-1,3-butadiene

Cat. No.: B165502
CAS No.: 513-81-5
M. Wt: 82.14 g/mol
InChI Key: SDJHPPZKZZWAKF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3-butadiene is an organic compound with the molecular formula C6H10. It is a colorless liquid that has played a significant role in the early history of synthetic rubber. This compound is now primarily used as a specialty reagent in various chemical reactions .

Mechanism of Action

Target of Action

2,3-Dimethyl-1,3-butadiene, an organic compound, primarily targets the process of polymerization and Diels-Alder reactions . It is a specialty reagent used in the synthesis of various polymers and copolymers .

Mode of Action

The compound readily undergoes Diels-Alder reactions, reacting faster than 1,3-butadiene . Its effectiveness in this reaction is attributed to the stabilization of the cis-conformation owing to the influence of the methyl groups on the C2 and C3 positions . This interaction leads to changes in the structure and properties of the resulting compounds.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the polymerization process . The compound’s ability to readily undergo Diels-Alder reactions allows it to form complex structures, contributing to the synthesis of various polymers and copolymers .

Pharmacokinetics

It is a colorless liquid with a molar mass of 82.146 g·mol−1 . It has a boiling point of 69 °C and a vapor pressure of 269 mm Hg at 37.7 °C . These properties may influence its bioavailability and distribution in an environment.

Result of Action

The primary result of this compound’s action is the formation of polymers and copolymers . For instance, in 1909, Fritz Hofmann and a team working at Bayer succeeded in polymerizing dimethylbutadiene, creating the first synthetic rubber .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is flammable and can form explosive mixtures with air . Therefore, it should be handled in a well-ventilated place, using non-sparking tools, and avoiding formation of dust and aerosols . The compound’s reactivity may also be influenced by temperature and pressure .

Safety and Hazards

2,3-Dimethyl-1,3-butadiene is flammable and an irritant . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this chemical . In case of contact with skin or eyes, rinse immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butadiene can be synthesized through an acid-catalyzed dehydration reaction of pinacol. The reaction involves the removal of water molecules from pinacol to form the desired compound : [ \text{HO(CH}_3\text{)}_2\text{C-C(CH}_3\text{)}_2\text{OH} \rightarrow \text{CH}_3\text{(CH}_2\text{=C-C=CH}_2\text{)CH}_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound typically involves the dimerization of propene followed by dehydrogenation .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,3-Butadiene: A simpler diene with the formula C4H6, used in the production of synthetic rubber.

    Isoprene: Another diene with the formula C5H8, also used in synthetic rubber production.

Uniqueness: 2,3-Dimethyl-1,3-butadiene is unique due to the presence of methyl groups on the C2 and C3 positions, which stabilize the cis-conformation and enhance its reactivity in Diels-Alder reactions .

Properties

IUPAC Name

2,3-dimethylbuta-1,3-diene
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InChI

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3
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InChI Key

SDJHPPZKZZWAKF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=C)C
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Molecular Formula

C6H10
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Related CAS

25034-65-5
Record name 1,3-Butadiene, 2,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2022046
Record name Dimethylbutadiene
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Molecular Weight

82.14 g/mol
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Physical Description

Liquid; [Merck Index]
Record name 2,3-Dimethyl-1,3-butadiene
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Vapor Pressure

152.0 [mmHg]
Record name 2,3-Dimethyl-1,3-butadiene
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CAS No.

513-81-5
Record name 2,3-Dimethyl-1,3-butadiene
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Record name 2,3-Dimethyl-1,3-butadiene
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Record name 1,3-Butadiene, 2,3-dimethyl-
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Record name Dimethylbutadiene
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Record name 2,3-dimethylbuta-1,3-diene
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Record name 2,3-DIMETHYL-1,3-BUTADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethyl-1,3-butadiene?

A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.

Q2: How can I characterize this compound spectroscopically?

A: Multiple spectroscopic techniques can be employed, including:* NMR: 1H and 13C NMR provide detailed structural information, especially regarding the configuration of the double bonds and the presence of isomers. [, ]* Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups, such as the C=C stretching vibrations in conjugated dienes. [, , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS provides insights into the orientation of molecules on surfaces, particularly relevant for studying DMB adsorption on silicon. []

Q3: What types of reactions is this compound known to undergo?

A3: As a conjugated diene, DMB readily participates in various reactions, including:

  • Diels-Alder Reactions: DMB acts as a diene, reacting with dienophiles like acetylenes, nitroso compounds, and even the silicon(100)-2×1 surface to form six-membered rings. [, , , , ]
  • Cycloadditions: Beyond the classic Diels-Alder, DMB participates in [2+2] cycloadditions with silicon surfaces and can form sulfine cycloadducts through reaction with sulfines generated in situ. [, , ]
  • Polymerization: DMB can be polymerized to form poly(this compound), which has applications in materials science. [, ]
  • Copolymerization: DMB can be copolymerized with other monomers like isobutene and acrylonitrile to form materials with tailored properties. [, ]

Q4: Can this compound be used in the synthesis of other valuable compounds?

A4: Yes, DMB serves as a starting material in the synthesis of various compounds, including:

  • 5,6-Dimethyl-5-hepten-2-one: This compound, a key intermediate in the synthesis of α-irone (a fragrance compound), can be synthesized from DMB via a palladium-catalyzed reaction with methyl acetoacetate. []
  • Cyclobutane Adducts: DMB's photochemical reaction with acrylonitrile yields cyclobutane adducts, illustrating its versatility in photochemical synthesis. []

Q5: Are there specific examples of catalysts used with this compound?

A5: The choice of catalyst is highly dependent on the desired reaction. Examples include:

  • Aluminum Chloride (AlCl3): AlCl3 effectively catalyzes the Oxo-Diels-Alder reaction of DMB with acyl phosphonates at low temperatures. []
  • Palladium Complexes: Chiral cationic palladium(II) complexes catalyze asymmetric hetero-Diels-Alder reactions of DMB with arylglyoxals and glyoxylate esters. []
  • Protic Carbocationic Initiators: The 1:2 adduct of n-octadecanoic acid and B(C6F5)3 efficiently initiates the carbocationic copolymerization of DMB and isobutene to form ultrahigh molecular weight copolymers. []

Q6: Have computational methods been applied to study this compound?

A6: Yes, computational studies have proven valuable in understanding DMB's reactivity.

  • DFT Calculations: Density functional theory (DFT) calculations have been used to:
    • Map the reaction pathways of DMB in Diels-Alder and nitroso-ene reactions. []
    • Study the stereoselectivity of DMB additions to metal complexes. []
    • Evaluate the substituent effects on activation energies in Diels-Alder reactions. []
  • Molecular Mechanics: Molecular mechanics, combined with Wide-Angle X-ray Scattering (WAXS), has been employed to elucidate the crystal structure of cis-1,4-poly(DMB). []
  • Semiempirical PM3 Calculations: These calculations have been used to investigate the reactivity of azaphospholes derived from DMB in Diels-Alder reactions. []

Q7: How do structural modifications to this compound affect its reactivity?

A7: Substituent effects play a crucial role in DMB's reactivity.

  • Alkyl Substitution: Increasing alkyl substitution on the diene generally increases its reactivity in Diels-Alder reactions. [] This trend is attributed to the electron-donating effect of alkyl groups, which enhances the diene's electron density and promotes interaction with electron-deficient dienophiles.
  • Halogen Substitution: Introducing halogens into the cyclotrigermene ring system, as demonstrated with [(tBu3Si)3Ge3X; X = Cl, Br, I], leads to unique reactivity, including an intramolecular halogen walk and facial stereoselectivity in Diels-Alder reactions. []

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